1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one
Overview
Description
This usually involves the IUPAC name, common names, and the class of compounds it belongs to. It may also include its natural occurrence or its importance in industry or medicine.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, acidity or basicity, and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, a compound structurally related to 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one, and evaluated their antimicrobial activity. This research demonstrates the compound's potential in developing new antimicrobials (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Polarographic Behavior in Electrochemistry : Butkiewicz (1972) investigated the polarographic reduction of isomeric compounds related to our compound of interest, focusing on their electrochemical properties. This research is relevant to the field of electrochemistry and offers insights into the behavior of such compounds in electrochemical reactions (Butkiewicz, 1972).
Natural Compound Synthesis and Structural Confirmation : Research by Almeida et al. (1999) involved synthesizing and confirming the structure of natural 1,3-diarylpropanes, which are structurally similar to the compound . This study is significant in the field of natural product chemistry and pharmacognosy (Almeida, Fraiz, & Braz-Filho, 1999).
Crystal Structure Analysis : Rivera et al. (2022) conducted a study on the crystal structure of a compound derived from a similar chemical structure. The research provides valuable information on the molecular arrangement and interactions, which is crucial for understanding the physical and chemical properties of such compounds (Rivera, Ríos-Motta, & Bolte, 2022).
Phenolic Propane-1,2- and 1,3-diols Synthesis : Tyman and Payne (2006) synthesized various isomeric diols, including structures related to the compound of interest. Their research contributes to the understanding of the synthesis and application of phenolic compounds in different fields (Tyman & Payne, 2006).
Synthesis and Biological Activity : Čižmáriková et al. (2020) prepared a series of compounds structurally similar to our compound of interest and evaluated their antimicrobial and antiradical activities. This study is significant for pharmaceutical applications and the development of new drugs (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Antioxidant and Anti-Inflammatory Activities : Freire et al. (2005) synthesized derivatives of trans-anethole, including compounds similar to the one of interest, and assessed their antioxidant and anti-inflammatory activities. This research is relevant for understanding the health benefits and potential therapeutic applications of such compounds (Freire, Morais, Catunda-Junior, & Pinheiro, 2005).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential areas of future research or applications of the compound. It may include its potential use in medicine, industry, or materials science.
properties
IUPAC Name |
1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-12(18)6-7-13(15)16(20)14(19)8-10-2-4-11(17)5-3-10/h2-7,9,16-18,20H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVJPTQBNBQJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(C(=O)CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556790 | |
Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
CAS RN |
117614-84-3 | |
Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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